(S)-2-Hydroxyglutaric acid (disodium) is a sodium salt of 2-hydroxyglutaric acid, an organic compound classified as an alpha hydroxy acid. This compound is significant in various biochemical pathways and has been studied for its role in metabolic disorders. The disodium salt form enhances its solubility and bioavailability, making it useful in both research and clinical applications.
(S)-2-Hydroxyglutaric acid is produced endogenously in the human body through metabolic processes involving the conversion of alpha-ketoglutarate. It can also be synthesized chemically in laboratory settings. The compound is found in various biological fluids, including urine, where elevated levels can indicate certain metabolic disorders such as 2-hydroxyglutaric aciduria.
(S)-2-Hydroxyglutaric acid falls under the category of dicarboxylic acids and is specifically classified as a hydroxydicarboxylic acid. Its chemical formula is when in disodium salt form, indicating the presence of two sodium ions associated with the molecule.
The synthesis of (S)-2-hydroxyglutaric acid (disodium) can be achieved through several methods:
The enzymatic method is preferred for its specificity and efficiency, often resulting in higher yields and fewer byproducts compared to chemical synthesis.
The molecular structure of (S)-2-hydroxyglutaric acid features a five-carbon backbone with two carboxylic acid groups and one hydroxyl group. The stereochemistry at the second carbon (C-2) is crucial for its biological activity.
(S)-2-Hydroxyglutaric acid participates in several biochemical reactions:
The inhibition of dioxygenases by (S)-2-hydroxyglutaric acid leads to significant epigenetic changes that can influence gene expression and contribute to oncogenic processes.
(S)-2-Hydroxyglutaric acid functions primarily through its ability to mimic alpha-ketoglutarate, thereby interfering with metabolic pathways that rely on this key intermediate. Its mechanism involves:
(S)-2-Hydroxyglutaric acid (disodium) has several scientific applications:
(S)-2-Hydroxyglutarate (S-2HG, also termed L-2HG) accumulates in malignancies via enzymatic or microenvironmental pathways distinct from IDH-mutant-derived D-2HG. In IDH-wildtype gliomas and other cancers, S-2HG reaches concentrations of 10–100 μM—orders of magnitude higher than physiological levels (typically <1 μM)—driving oncogenic epigenetic reprogramming [6] [9]. S-2HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, including ten-eleven translocation (TET) DNA demethylases and Jumonji domain-containing histone demethylases (JHDMs). This inhibition induces genome-wide hypermethylation, silencing tumor suppressor genes such as CDKN2A and differentiation regulators [1] [2].
Chromatin destabilization is a hallmark of S-2HG exposure. Single-cell epigenomic analyses reveal that S-2HG disrupts nucleosome positioning, increasing cell-to-cell variability and reducing accessibility of transcription factor binding motifs (e.g., FOXA1, GATA3). This erodes lineage fidelity, promoting a plastic, stem-like state characteristic of high-grade gliomas [2]. Clinically, elevated S-2HG correlates with the glioma CpG island methylator phenotype (G-CIMP), a predictor of poor prognosis in astrocytomas [1].
Table 1: S-2HG in Glioma Subtypes
Glioma Type | IDH Status | S-2HG Level (μM) | Epigenetic Consequence |
---|---|---|---|
Grade II Astrocytoma | Wildtype | 15–80 | Focal H3K27me3 hypermethylation |
Secondary Glioblastoma | Mutant | 5–30* | Genome-wide CpG island hypermethylation |
Glioblastoma (IDH-wt) | Wildtype | 10–100 | Chromatin destabilization, lineage loss |
*D-2HG predominates in IDH-mutant tumors; S-2HG may co-accumulate under hypoxia [1] [6] [9].
S-2HG and its enantiomer D-2HG function as structural mimics of α-KG, binding catalytic pockets of α-KG-dependent dioxygenases with high affinity. S-2HG inhibits TET enzymes (Ki ≈ 5–25 μM) and JHDMs (Ki ≈ 50–150 μM), blocking DNA/histone demethylation [1] [6] [8]. This inhibition stabilizes repressive chromatin marks (H3K9me3, H3K27me3) and DNA methylation, silencing genes critical for cellular differentiation.
Enantiomer specificity exists: S-2HG preferentially inhibits KDM4A (Jumonji domain-containing histone demethylase 4A) at physiological concentrations, de-repressing the mTOR inhibitor DEPTOR and dysregulating nutrient-sensing pathways [1]. In breast cancer models, S-2HG-mediated KDM4A inhibition shifts cells toward basal-like transcriptional programs, enhancing metastatic potential [2]. Unlike D-2HG, S-2HG is a potent inhibitor of prolyl hydroxylases (PHDs), stabilizing HIF-1α and promoting glycolytic metabolism even under normoxia [6] [10].
Table 2: Enzyme Targets of S-2HG vs. D-2HG
Enzyme Class | Representative Enzymes | S-2HG Inhibition (Ki) | D-2HG Inhibition (Ki) | Functional Outcome |
---|---|---|---|---|
DNA Demethylases | TET1, TET2 | 5–15 μM | 10–25 μM | DNA hypermethylation |
Histone Demethylases | KDM4A, KDM6B | 50–100 μM | 100–200 μM | H3K9/H3K27 hypermethylation |
HIF Regulators | PHD2, FIH | 20–50 μM | >500 μM | HIF-1α stabilization |
Collagen Modifiers | Prolyl-4-hydroxylase | 100–200 μM | 200–500 μM | Impaired extracellular matrix remodeling |
Data synthesized from [1] [6] [8].
S-2HG uniquely disrupts mitochondrial function by inhibiting the FO-subunit of ATP synthase, reducing respiratory complex I activity by >40% in neuronal cells [4] [6]. This forces a compensatory shift toward aerobic glycolysis (Warburg effect), increasing lactate production 2.5-fold in S-2HG-exposed neuroblastoma cells [4]. In T-cells, S-2HG destabilizes HIF-1α—contrasting with D-2HG—reducing glycolytic flux and favoring oxidative phosphorylation (OXPHOS). This skews T-cell differentiation toward immunosuppressive regulatory T-cells (Tregs) over pro-inflammatory Th17 cells [10].
Redox homeostasis is enantiomer-specifically altered: S-2HG depletes NADPH by 30–50% in db/db diabetic kidney models, exacerbating oxidative stress. Concurrently, it depletes glutathione (GSH) by inhibiting γ-glutamylcysteine synthetase, increasing reactive oxygen species (ROS) to levels 3-fold higher than D-2HG-exposed cells [3] [6].
Table 3: Metabolic Effects of S-2HG vs. D-2HG
Metabolic Parameter | S-2HG Effect | D-2HG Effect | Biological Consequence |
---|---|---|---|
Glycolytic Flux | ↑↑ Lactate (2.5-fold) | ↑ Lactate (1.8-fold) | Warburg phenotype enhancement |
OXPHOS Efficiency | ↓ ATP synthesis (40% reduction) | Variable inhibition | Bioenergetic crisis |
NADPH Pool | ↓ 30–50% | ↔ No change | Impaired redox buffering |
Glutathione Homeostasis | ↓ GSH synthesis | ↓ GSH recycling | ROS accumulation |
HIF-1α Stability | ↑ Stabilization | ↓ Destabilization | Altered hypoxia response |
Data derived from [3] [4] [6].
S-2HG accumulation arises from TCA cycle overload and reductive carboxylation of α-KG. In diabetic kidney disease (DKD), elevated α-KG (2.4-fold) and citrate (7.9-fold) drive S-2HG production via promiscuous substrate use by malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) [3]. Similarly, in colorectal cancer, glutamine anaplerosis through glutamate dehydrogenase (GDH) generates S-2HG independent of IDH mutations, inducing epithelial-mesenchymal transition (EMT) via ZEB1 upregulation [5].
S-2HG rewires carbon metabolism by suppressing branched-chain amino acid (BCAA) catabolism. In neuroblastoma cells, S-2HG reduces leucine-derived ketogenesis by 60%, diverting carbons toward lipid synthesis [4]. This supports membrane biogenesis in rapidly proliferating tumors. Additionally, S-2HG inhibits 3-hydroxybutyrate dehydrogenase (3-HBDH), impairing ketone body utilization—a metabolic vulnerability in brain malignancies [4].
Table 4: Mechanisms of S-2HG-Driven Metabolic Reprogramming
Mechanism | Key Enzymes Affected | Metabolic Shift | Neoplastic Outcome |
---|---|---|---|
Glutamine Anaplerosis | GDH, Glutaminase | ↑ Glutamine → α-KG → S-2HG | EMT, invasion |
Reductive Carboxylation | IDH2 (wildtype), MDH, LDH | ↑ S-2HG from α-KG under hypoxia | Stemness, therapy resistance |
BCAA Catabolism Blockade | BCKDH, 3-HBDH | ↓ Ketogenesis; ↑ lipid synthesis | Biomass accumulation |
TCA Cycle Overload | D-2HGDH, L-2HGDH | Impaired S-2HG clearance | Metabolic toxicity |
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